molecular formula C17H26N2O6 B4075343 1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate

1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate

Cat. No. B4075343
M. Wt: 354.4 g/mol
InChI Key: HWDBSZCBTZUPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate, also known as EPP, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. EPP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate is not fully understood, but it is believed to involve the modulation of serotonin receptors. 1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate may also modulate other serotonin receptors, such as the 5-HT2A receptor, which is involved in the regulation of perception and cognition.
Biochemical and Physiological Effects:
1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate has been shown to have various biochemical and physiological effects. 1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate has been shown to inhibit the growth of certain cancer cell lines, possibly through the modulation of serotonin receptors. 1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate has also been shown to have anxiolytic and antidepressant effects in animal models, possibly through the modulation of the 5-HT1A receptor. 1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate may also have potential as a ligand for imaging studies of the central nervous system, as it has been shown to bind to the 5-HT1A receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate in lab experiments is its potential as a ligand for imaging studies of the central nervous system. 1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate may also have potential as a tool for studying the modulation of serotonin receptors in cancer cell lines. One limitation of using 1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines.

Future Directions

There are several future directions for research on 1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate. One area of interest is the development of 1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate as a ligand for imaging studies of the central nervous system. Further research is needed to determine the specificity and sensitivity of 1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate for the 5-HT1A receptor, as well as its potential for use in human studies. Another area of interest is the potential use of 1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate in the treatment of cancer. Further research is needed to determine the mechanism of action of 1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate in cancer cell lines, as well as its potential for use in animal and human studies. Overall, 1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate is a promising compound for further research in various scientific fields.

Scientific Research Applications

1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate has been studied for its potential use in various research applications. One area of interest is its potential as a ligand for imaging studies of the central nervous system. 1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.

properties

IUPAC Name

1-[3-(3-ethoxyphenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.C2H2O4/c1-2-18-14-5-3-6-15(13-14)19-12-4-9-17-10-7-16-8-11-17;3-1(4)2(5)6/h3,5-6,13,16H,2,4,7-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDBSZCBTZUPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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